molecular formula C13H10N2O3S B2946070 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime CAS No. 477852-27-0

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime

Cat. No.: B2946070
CAS No.: 477852-27-0
M. Wt: 274.29
InChI Key: HBLYEIXJMLYLPA-NTEUORMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime typically involves the following steps:

    Phenylsulfanyl Substitution: The substitution of a hydrogen atom on the benzene ring with a phenylsulfanyl group.

    Formation of Carbaldehyde:

    Oxime Formation: The reaction of the aldehyde group with hydroxylamine to form the oxime.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Amino-4-(phenylsulfanyl)benzenecarbaldehyde oxime .

Scientific Research Applications

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzaldehyde oxime: Lacks the phenylsulfanyl group.

    4-(Phenylsulfanyl)benzaldehyde oxime: Lacks the nitro group.

    3-Nitro-4-(methylsulfanyl)benzenecarbaldehyde oxime: Contains a methylsulfanyl group instead of a phenylsulfanyl group.

Properties

IUPAC Name

(NE)-N-[(3-nitro-4-phenylsulfanylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-14-9-10-6-7-13(12(8-10)15(17)18)19-11-4-2-1-3-5-11/h1-9,16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLYEIXJMLYLPA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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